![molecular formula C19H14Cl2N2O4 B2579636 (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 328077-46-9](/img/structure/B2579636.png)
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chromene core, an imino group, and several functional groups such as acetyl, methoxy, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors. For instance, starting from a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the chromene derivative and 2,4-dichloroaniline.
Acetylation: The acetyl group is added via acetylation of the amino group using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imino and acetyl groups can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methyl-2H-chromene-3-carboxamide: Has a methyl group instead of a methoxy group, which may influence its chemical stability and reactivity.
Uniqueness
The presence of the methoxy group in (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and ability to interact with specific molecular targets. This unique structural feature can lead to different biological activities and applications.
Properties
IUPAC Name |
N-acetyl-2-(2,4-dichlorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-10(24)22-18(25)13-8-11-4-3-5-16(26-2)17(11)27-19(13)23-15-7-6-12(20)9-14(15)21/h3-9H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYFRKGLRHWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)
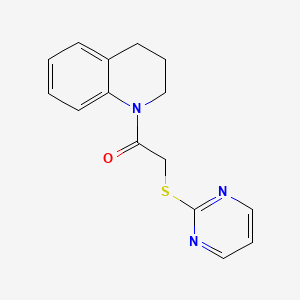
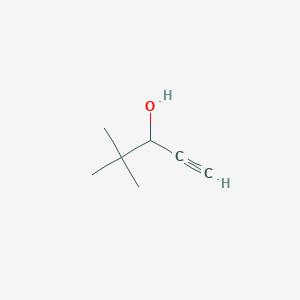
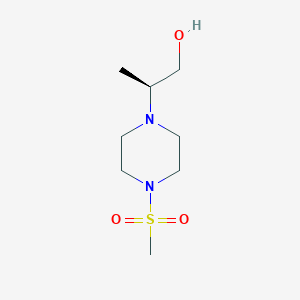


![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)

![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2579570.png)
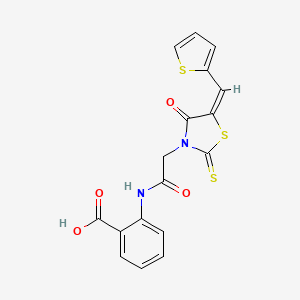
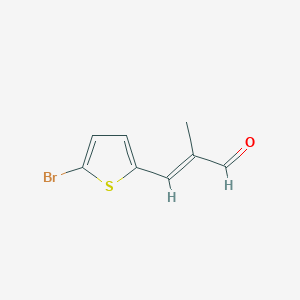

![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

